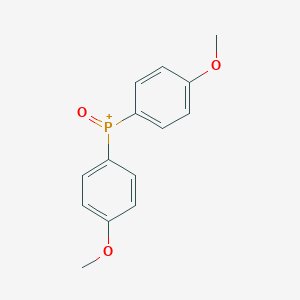

Bis(4-methoxyphenyl)phosphine oxide

Description

BenchChem offers high-quality Bis(4-methoxyphenyl)phosphine oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-methoxyphenyl)phosphine oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(4-methoxyphenyl)-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3P/c1-16-11-3-7-13(8-4-11)18(15)14-9-5-12(17-2)6-10-14/h3-10H,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREGWFNURZJKNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[P+](=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30544341 | |

| Record name | Bis(4-methoxyphenyl)(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15754-51-5 | |

| Record name | Bis(4-methoxyphenyl)(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-methoxyphenyl)phosphine Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bis(4-methoxyphenyl)phosphine oxide

This guide provides a comprehensive overview of the synthesis and characterization of bis(4-methoxyphenyl)phosphine oxide, a valuable organophosphorus compound with applications in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of Diarylphosphine Oxides

Diarylphosphine oxides are an important class of organophosphorus compounds that have garnered significant attention in various fields of chemistry. Their utility stems from their unique electronic and structural properties, which make them effective ligands in catalysis, versatile building blocks in organic synthesis, and promising scaffolds in drug discovery.[1][2][3] The phosphorus-oxygen bond in phosphine oxides is a strong hydrogen bond acceptor, which can significantly influence the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.[3] Notably, the incorporation of a phosphine oxide moiety was a key feature in the development of the FDA-approved anticancer drug, brigatinib.[1][2]

Bis(4-methoxyphenyl)phosphine oxide, in particular, is a symmetrical diarylphosphine oxide that serves as a precursor to various other functionalized phosphine ligands and organocatalysts. The electron-donating methoxy groups on the phenyl rings influence the nucleophilicity of the phosphorus center and the coordination properties of derived ligands.[4][5] This guide will provide a detailed exploration of a reliable synthetic route to this compound and a thorough analysis of its structural characterization.

Synthesis of Bis(4-methoxyphenyl)phosphine oxide: A Grignard-Based Approach

The synthesis of bis(4-methoxyphenyl)phosphine oxide is most effectively and commonly achieved through the reaction of a Grignard reagent with a dialkyl phosphite, a method that offers high yields and procedural simplicity.[6][7] This section will detail the widely accepted protocol involving the reaction of 4-methoxyphenylmagnesium bromide with diethyl phosphite.

Causality Behind Experimental Choices

The Grignard Reagent: The choice of 4-methoxyphenylmagnesium bromide as the Grignard reagent is dictated by the desired symmetrical diaryl structure of the final product. Grignard reagents are potent nucleophiles and strong bases, capable of forming carbon-carbon and carbon-heteroatom bonds.[8][9]

The Phosphorus Source: Diethyl phosphite serves as an excellent electrophilic phosphorus source. The phosphorus atom in diethyl phosphite is susceptible to nucleophilic attack by the Grignard reagent.

Solvent Selection (THF): Tetrahydrofuran (THF) is the preferred solvent for this reaction. Ethereal solvents like THF are crucial for the formation and stability of Grignard reagents as they solvate the magnesium ion, preventing aggregation and enhancing reactivity.[10][11][12][13] THF, being more polar than diethyl ether, can better stabilize the Grignard reagent and any charged intermediates formed during the reaction.[10]

Stoichiometry: The reaction stoichiometry is critical for maximizing the yield of the desired secondary phosphine oxide. An excess of the Grignard reagent (typically around 3.3 equivalents) is used relative to diethyl phosphite (1 equivalent).[7] This is because the Grignard reagent will react with both the acidic proton on the diethyl phosphite and substitute the ethoxy groups. Using a significant excess ensures the complete conversion of the diethyl phosphite.

Reaction Mechanism

The reaction proceeds through a multi-step mechanism:

-

Deprotonation: The Grignard reagent, being a strong base, first deprotonates the diethyl phosphite.

-

Nucleophilic Substitution: Subsequently, two equivalents of the Grignard reagent undergo nucleophilic substitution at the phosphorus center, displacing the two ethoxy groups.

-

Hydrolysis: The reaction is then quenched with an acidic aqueous solution to hydrolyze the intermediate magnesium salt and yield the final bis(4-methoxyphenyl)phosphine oxide.

The overall transformation can be visualized as follows:

Caption: Synthetic workflow for bis(4-methoxyphenyl)phosphine oxide.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures and is designed to be a self-validating system for achieving a high yield of the target compound.[7]

Materials:

-

4-Bromoanisole

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl phosphite

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (CH2Cl2)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 4-bromoanisole in anhydrous THF.

-

Add a small portion of the 4-bromoanisole solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

-

Once the reaction has initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Diethyl Phosphite:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Prepare a solution of diethyl phosphite in anhydrous THF.

-

Add the diethyl phosphite solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

The fractions containing the product can be combined and recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure bis(4-methoxyphenyl)phosphine oxide as a white solid.

-

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized bis(4-methoxyphenyl)phosphine oxide. The following sections detail the expected outcomes from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of bis(4-methoxyphenyl)phosphine oxide.

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments and provides insights into the carbon skeleton.

-

³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds, with the chemical shift being highly sensitive to the oxidation state and coordination environment of the phosphorus atom.[2][14]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~8.0 | Doublet | ¹J(P,H) ≈ 477 | P-H |

| ~7.6 | Doublet of Doublets | Aromatic C-H ortho to P | ||

| ~7.0 | Doublet of Doublets | Aromatic C-H meta to P | ||

| ~3.8 | Singlet | -OCH₃ | ||

| ¹³C | ~163 | Doublet | Aromatic C-OCH₃ | |

| ~133 | Doublet | Aromatic C-H ortho to P | ||

| ~123 | Doublet | Aromatic C attached to P | ||

| ~114 | Doublet | Aromatic C-H meta to P | ||

| ~55 | Singlet | -OCH₃ | ||

| ³¹P | ~21 | Doublet | ¹J(P,H) ≈ 477 | P=O |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific NMR instrument used. The provided data is based on literature values.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For bis(4-methoxyphenyl)phosphine oxide, the most characteristic absorption bands are:

-

P=O Stretch: A strong absorption band is expected in the region of 1150-1250 cm⁻¹, corresponding to the stretching vibration of the phosphoryl group.

-

P-C (Aryl) Stretch: Absorptions associated with the phosphorus-aryl carbon bond are typically observed in the 1400-1450 cm⁻¹ region.

-

C-O-C (Aryl Ether) Stretch: Strong, characteristic bands for the aryl ether linkage will appear in the 1250-1000 cm⁻¹ range.

-

C-H (Aromatic) Stretch: These are typically observed above 3000 cm⁻¹.

-

C=C (Aromatic) Stretch: Multiple bands are expected in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For bis(4-methoxyphenyl)phosphine oxide (C₁₄H₁₅O₃P), the expected molecular weight is approximately 262.24 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 262. Fragmentation patterns would likely involve the loss of methoxy groups and cleavage of the phosphorus-carbon bonds.

Caption: Analytical workflow for the characterization of the product.

Safety and Handling

Bis(4-methoxyphenyl)phosphine oxide should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[15] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

This technical guide has provided a comprehensive and in-depth overview of the synthesis and characterization of bis(4-methoxyphenyl)phosphine oxide. The detailed Grignard-based synthetic protocol, coupled with a thorough explanation of the underlying chemical principles, offers a reliable method for the preparation of this valuable compound. The comprehensive characterization data and analytical workflow provide a robust framework for confirming the structure and purity of the synthesized product. This guide serves as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the efficient and effective utilization of bis(4-methoxyphenyl)phosphine oxide in their research endeavors.

References

-

Why is THF used in Grignard? (2019). Quora. [Link]

-

Grignard Reagents: Powerful Tools for Synthesis. (2025). Organic Chemistry Academy. [Link]

-

Rassukana, Y., Aleksandrova, A., Lega, D., Ryabukhin, S., & Volochnyuk, D. (2025). Dialkylphosphine Oxides: Synthetic Challenges and Medicinal Chemistry Application. ChemRxiv. [Link]

-

The Grignard Reagents. (2007). Accounts of Chemical Research, 40(8), 641-650. [Link]

-

Rassukana, Y., et al. (2025). Dialkylphosphine Oxides: Synthetic Challenges and Medicinal Chemistry Application. ResearchGate. [Link]

-

Tris(4-methoxyphenyl)phosphine oxide. PubChem. [Link]

-

Grignard Reagent in THF vs in Diethyl ether. (2019). Chemistry Stack Exchange. [Link]

-

THF vs ether in Grignard synthesis. (2016). Reddit. [Link]

-

Understanding Tris(4-methoxyphenyl)phosphine: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Tris(4-methoxyphenyl)phosphine. Wikipedia. [Link]

-

Bis(4-methoxyphenyl)phenylphosphine oxide. PubChem. [Link]

-

BIS-(4-METHOXYPHENYL)-PHOSPHINE - Optional[FTIR]. SpectraBase. [Link]

-

General Considerations in Phosphine Synthesis. (n.d.). Royal Society of Chemistry. [Link]

-

Phosphine oxides from a medicinal chemist's perspective. (2023). American Chemical Society. [Link]

-

Grignard reagent. Wikipedia. [Link]

-

The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (2017). Royal Society of Chemistry. [Link]

-

Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

-

GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. [Link]

-

Reaction of Grignard reagents with phosphoric acid derivatives. (2021). Chemistry Stack Exchange. [Link]

-

Synthesis of secondary phosphine oxides by substitution at phosphorus by Grignard reagents. (2018). ResearchGate. [Link]

-

Tris(p-methoxyphenyl)phosphine oxide. SpectraBase. [Link]

-

Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. (2022). Molecules, 27(13), 4236. [Link]

-

Phosphine, tris(4-methoxyphenyl)-. NIST WebBook. [Link]

-

Phosphine oxide, bis(4-methoxyphenyl)phenyl-. ChemBK. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. Tris(4-methoxyphenyl)phosphine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Bis(4-methoxyphenyl)phosphine oxide synthesis - chemicalbook [chemicalbook.com]

- 8. Grignard Reagents: Powerful Tools for Synthesis – Organic Chemistry Academy [ochemacademy.com]

- 9. Grignard reagent - Wikipedia [en.wikipedia.org]

- 10. quora.com [quora.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. reddit.com [reddit.com]

- 14. Tris(4-methoxyphenyl)phosphine oxide | C21H21O4P | CID 3057506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Bis(4-methoxyphenyl)phosphine oxide | 15754-51-5 [sigmaaldrich.com]

"Bis(4-methoxyphenyl)phosphine oxide" CAS number 15754-51-5 properties

An In-depth Technical Guide to Bis(4-methoxyphenyl)phosphine oxide (CAS: 15754-51-5)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Bis(4-methoxyphenyl)phosphine oxide, CAS Number 15754-51-5. It is intended for researchers, chemists, and professionals in drug development and materials science who utilize organophosphorus compounds. This document delves into the core physicochemical properties, detailed spectral data for characterization, a validated synthesis protocol with mechanistic insights, and a review of its key applications as a versatile precursor and intermediate in modern organic synthesis. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction and Significance

Bis(4-methoxyphenyl)phosphine oxide, also known as Di-p-Anisylphosphine Oxide, is a symmetric secondary phosphine oxide that has garnered significant interest in the field of synthetic chemistry.[1] As a pentavalent phosphorus compound, it serves as a stable, crystalline solid that is significantly more resistant to air oxidation compared to its trivalent phosphine counterpart. This stability makes it an excellent precursor for the synthesis of valuable phosphine ligands, which are indispensable in transition-metal catalysis.[2] Its utility extends to its role as a key building block in C-P bond formation reactions and as a nucleophilic component in various coupling chemistries.[3][4][5] The electron-donating methoxy groups on the phenyl rings modulate the electronic properties of the phosphorus center, influencing the reactivity and catalytic activity of its derivatives.

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to the successful application of any chemical reagent. The key properties of Bis(4-methoxyphenyl)phosphine oxide are summarized below.

Core Properties

| Property | Value | Reference(s) |

| CAS Number | 15754-51-5 | [1] |

| IUPAC Name | bis(4-methoxyphenyl)phosphine oxide | |

| Synonyms | Di-p-Anisylphosphine Oxide | [1] |

| Molecular Formula | C₁₄H₁₅O₃P | [6] |

| Molecular Weight | 262.25 g/mol | |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 124-125 °C | [1][7] |

| Purity | Typically ≥98.0% (HPLC, qNMR) | [1] |

| Storage Conditions | Store under inert atmosphere at 2-8°C | |

| InChI Key | WILMTQKUPOOLFE-UHFFFAOYSA-N |

Spectroscopic Data for Characterization

The following spectral data are representative for the verification of the compound's structure and purity.

| Technique | Parameters & Representative Values | Reference(s) |

| ¹H NMR | (400 MHz, CDCl₃) δ: 8.01 (d, ¹JHP = 473 Hz, 1H, P-H), 7.60 (dd, J = 13.8, 8.2 Hz, 4H, Ar-H), 6.97 (dd, J = 7.8, 2.4 Hz, 4H, Ar-H), 3.83 (s, 6H, OCH₃) | [8] |

| ³¹P NMR | (162 MHz, CDCl₃) δ: 21.0 ppm. Note: Other sources report values around 18.9 ppm, which can vary with solvent and concentration. | [8][9] |

Synthesis Protocol: Grignard-Mediated Phosphonylation

The most common and reliable method for preparing symmetric secondary phosphine oxides is the reaction of a Grignard reagent with diethyl phosphite.[3][8] This method offers high yields and a straightforward purification process.

Rationale and Mechanism

The synthesis relies on the nucleophilic attack of two equivalents of the Grignard reagent (4-methoxyphenylmagnesium bromide) on the electrophilic phosphorus center of diethyl phosphite. The first equivalent displaces an ethoxy group. A second equivalent attacks again, displacing the second ethoxy group. The reaction is then carefully quenched with a dilute acid, which protonates the intermediate to yield the final phosphine oxide product. The use of an inert atmosphere is critical to prevent the highly reactive Grignard reagent and intermediate phosphorus species from reacting with oxygen or moisture.

Experimental Workflow Diagram

Caption: Synthesis workflow for Bis(4-methoxyphenyl)phosphine oxide.

Step-by-Step Methodology

(Adapted from Hays, H. R., et al.[3][8])

-

Preparation: A 100-mL round-bottom flask equipped with a magnetic stir bar and an addition funnel is flame-dried under vacuum and subsequently filled with argon.

-

Grignard Reagent: The flask is charged with 33 mL of a 1 M solution of 4-methoxyphenylmagnesium bromide in THF (33 mmol). The solution is cooled to 0 °C in an ice bath.

-

Substrate Addition: A solution of diethyl phosphite (1.38 g, 10 mmol) in 10 mL of anhydrous THF is added dropwise via the addition funnel over 10-15 minutes. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction: The mixture is allowed to stir at 0 °C for 10 minutes, after which the ice bath is removed. The reaction is stirred for an additional 2 hours at ambient temperature.

-

Quenching: The flask is cooled again to 0 °C. 25 mL of 0.1 N HCl (prepared with deoxygenated water) is added dropwise over 20 minutes to quench the reaction.

-

Extraction: 25 mL of methyl tert-butyl ether (MTBE) is added, and the mixture is stirred vigorously. The organic layer is separated. The aqueous layer is further extracted with dichloromethane (2 x 30 mL).

-

Work-up: The combined organic phases are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure (in vacuo).

-

Purification: The crude material is purified by flash column chromatography on silica gel (eluent: 2% MeOH in CH₂Cl₂). The resulting product is then recrystallized from hot ethyl acetate to yield the pure Bis(4-methoxyphenyl)phosphine oxide as a colorless solid (Typical yield: ~92%).[8]

Reactivity and Key Applications

Bis(4-methoxyphenyl)phosphine oxide is a versatile intermediate with several important applications in synthetic chemistry.

Precursor to Chiral and Achiral Phosphine Ligands

The most prominent application is its role as a stable precursor to bis(4-methoxyphenyl)phosphine. The phosphine oxide is readily reduced to the corresponding phosphine using reducing agents like trichlorosilane (HSiCl₃) or phenylsilane.[2][3]

-

Reaction: R₂P(O)H + HSiCl₃ → R₂PH + Siloxane byproducts

-

Significance: The resulting phosphine is a valuable ligand for transition metals (e.g., Palladium, Rhodium, Ruthenium). These metal complexes are active catalysts in a wide array of cross-coupling reactions, hydrogenations, and other transformations.[10] The electron-rich nature of the di-p-anisylphosphino moiety can enhance the catalytic activity in certain reactions, such as Suzuki and Heck couplings.

Caption: Role as a precursor to phosphine ligands for catalysis.

Participant in C-P Bond Forming Reactions

Secondary phosphine oxides are excellent nucleophiles in palladium-catalyzed cross-coupling reactions for the formation of tertiary phosphine oxides. It can be coupled with aryl triflates or halides to synthesize more complex, unsymmetrical phosphine oxides.[3] These products are valuable in their own right or can be reduced to the corresponding tertiary phosphines.

-

Example: It is used in the palladium-catalyzed phosphonylation of (S)-NOBIN triflate to synthesize chiral BINAP-based aminophosphine oxides, which are precursors to important chiral ligands.[3]

-

Ruthenium-Catalyzed C-H Phosphorylation: This reagent has been successfully employed in directed C-H functionalization reactions, allowing for the direct installation of the phosphinoyl group onto a C-H bond, bypassing the need for pre-functionalized substrates.[11]

Synthesis of Novel Organophosphorus Compounds

The reactivity of the P-H bond allows for its participation in various addition and multicomponent reactions.

-

α-Aminophosphine Oxides: It undergoes a three-component reaction with in-situ generated arynes and formamides to produce α-aminophosphine oxides, which are compounds of interest in medicinal chemistry.[4]

-

Phosphinothioates: In the absence of metal catalysts, it can be coupled with sulfinate esters to efficiently produce phosphinothioates, which are another class of valuable organophosphorus compounds.[5]

Safety and Handling

Proper handling is essential to ensure laboratory safety. Bis(4-methoxyphenyl)phosphine oxide is an irritant.

| Safety Aspect | Information and Recommendations | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [12] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Personal Protective Equipment (PPE) | Wear protective gloves (nitrile rubber), safety glasses with side-shields or goggles, and a lab coat. | |

| Handling | Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. | [13] |

| First Aid | If on Skin: Wash with plenty of soap and water.If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.If Inhaled: Remove person to fresh air and keep comfortable for breathing. | |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, store under an inert atmosphere (e.g., Argon) at 2-8°C.[13] |

References

-

Synthesis of bis-(4-methoxyphenyl)phosphine. PrepChem.com. [Link]

-

Synthesis of New BINAP-Based Aminophosphines and Their 31 P-NMR Spectroscopy. MDPI. [Link]

-

Studies on Selective Synthesis of Functionalized Phosphines Based on the Characteristic Features of Phosphorus in Radical Reactions. Osaka Prefecture University. [Link]

-

Poly(arylene ether)s Containing Phenylphosphine Oxide Groups. ResearchGate. [Link]

-

Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. University of Toronto. [Link]

-

Facile synthesis of α-aminophosphine oxides from diarylphosphine oxides, arynes and formamides. The Royal Society of Chemistry. [Link]

-

Conjugated Porous Polymers for Visible Light-Induced Organic Transformations. MPG.PuRe. [Link]

-

Ruthenaelectro-Catalyzed C–H Phosphorylation: ortho to para Position- Selectivity Switch - Supporting Information. Semantic Scholar. [Link]

-

Supporting Information. Amazon S3. [Link]

-

Bis(4-methoxyphenyl)diazene oxide | CAS#:1562-94-3. Chemsrc. [Link]

-

Bromide ion promoted practical synthesis of phosphinothioates of sulfinic acid derivatives and H-phosphine oxides. RSC Publishing. [Link]

Sources

- 1. Bis(4-methoxyphenyl)phosphine Oxide | 15754-51-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. prepchem.com [prepchem.com]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. Bromide ion promoted practical synthesis of phosphinothioates of sulfinic acid derivatives and H-phosphine oxides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06351D [pubs.rsc.org]

- 6. 15754-51-5 | Bis(4-methoxyphenyl)phosphine oxide | Aryls | Ambeed.com [ambeed.com]

- 7. 15754-51-5 | CAS DataBase [m.chemicalbook.com]

- 8. Bis(4-methoxyphenyl)phosphine oxide synthesis - chemicalbook [chemicalbook.com]

- 9. pure.mpg.de [pure.mpg.de]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Bis(4-methoxyphenyl)phosphine oxide | 15754-51-5 [amp.chemicalbook.com]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to the NMR Spectral Data of Bis(4-methoxyphenyl)phosphine oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-methoxyphenyl)phosphine oxide is a significant organophosphorus compound utilized in various chemical syntheses, including as a ligand in catalysis and as a reagent in the Wittig-Horner reaction. A precise understanding of its molecular structure is paramount for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful and indispensable tool for the unambiguous structural elucidation and purity assessment of such compounds. The presence of the phosphorus-31 (³¹P) nucleus, with its 100% natural abundance and spin of ½, provides a unique spectroscopic handle, complementing the standard proton (¹H) and carbon-13 (¹³C) NMR data.

This technical guide provides a comprehensive analysis of the ¹H, ¹³C, and ³¹P NMR spectral data of bis(4-methoxyphenyl)phosphine oxide. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the spectral features, the underlying principles of spectral acquisition, and a robust experimental protocol for obtaining high-quality data. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific integrity and practical utility.

Molecular Structure and NMR-Active Nuclei

The structure of bis(4-methoxyphenyl)phosphine oxide contains several NMR-active nuclei that provide a wealth of structural information. The key nuclei and their interactions are visualized in the diagram below.

Caption: Molecular structure of bis(4-methoxyphenyl)phosphine oxide highlighting key NMR-active nuclei and through-bond couplings.

Analysis of NMR Spectral Data

The NMR spectra of bis(4-methoxyphenyl)phosphine oxide are typically recorded in deuterated chloroform (CDCl₃). The chemical shifts are referenced to tetramethylsilane (TMS) for ¹H and ¹³C, and 85% phosphoric acid for ³¹P.

¹H NMR Spectral Data

The proton NMR spectrum exhibits distinct signals for the methoxy, aromatic, and phosphine protons.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | J Coupling (Hz) |

| H-P | ~8.01 | Doublet (d) | ¹J(H,P) ≈ 473 |

| H-2/H-6 | ~7.60 | Doublet of Doublets (dd) | ³J(H,H) ≈ 8.2, ³J(H,P) ≈ 13.8 |

| H-3/H-5 | ~6.97 | Doublet of Doublets (dd) | ³J(H,H) ≈ 7.8, ⁴J(H,P) ≈ 2.4 |

| OCH₃ | ~3.83 | Singlet (s) | - |

Data sourced from ChemicalBook and supplementary information from the Royal Society of Chemistry. [1]

Interpretation:

-

Phosphine Proton (H-P): The proton directly attached to the phosphorus atom appears as a doublet at approximately 8.01 ppm. The large coupling constant of around 473 Hz is characteristic of a one-bond coupling (¹J) between ¹H and ³¹P.[1]

-

Aromatic Protons (H-2/H-6): These protons, ortho to the phosphorus atom, resonate around 7.60 ppm. They appear as a doublet of doublets due to coupling with the adjacent meta protons (H-3/H-5) with a typical ortho-coupling constant (³J(H,H)) of about 8.2 Hz, and a three-bond coupling to the phosphorus atom (³J(H,P)) of approximately 13.8 Hz.[1]

-

Aromatic Protons (H-3/H-5): The protons meta to the phosphorus atom are found further upfield at about 6.97 ppm. Their multiplicity is also a doublet of doublets, arising from coupling to the ortho protons (H-2/H-6) with a ³J(H,H) of roughly 7.8 Hz, and a smaller four-bond coupling to the phosphorus atom (⁴J(H,P)) of about 2.4 Hz.[1]

-

Methoxy Protons (OCH₃): The six equivalent protons of the two methoxy groups give rise to a sharp singlet at approximately 3.83 ppm, indicating no coupling to other protons or the phosphorus atom.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum, typically proton-decoupled, shows signals for each unique carbon environment, with additional splitting due to coupling with the ³¹P nucleus.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to P-coupling) | J(C,P) Coupling (Hz) |

| C-4 | ~162.8 | Doublet (d) | ⁴J(C,P) ≈ 3.0 |

| C-2/C-6 | ~132.6 | Doublet (d) | ²J(C,P) ≈ 13.0 |

| C-1 | ~122.9 | Doublet (d) | ¹J(C,P) ≈ 107.0 |

| C-3/C-5 | ~114.4 | Doublet (d) | ³J(C,P) ≈ 14.0 |

| OCH₃ | ~55.3 | Singlet (s) | - |

Data sourced from supplementary information from the Royal Society of Chemistry. [2]

Interpretation:

-

C-1 (ipso-Carbon): The carbon atom directly bonded to the phosphorus atom (C-1) exhibits a large one-bond coupling constant (¹J(C,P)) of approximately 107.0 Hz.[2]

-

C-2/C-6 (ortho-Carbons): These carbons show a two-bond coupling (²J(C,P)) of about 13.0 Hz.[2]

-

C-3/C-5 (meta-Carbons): A three-bond coupling (³J(C,P)) of around 14.0 Hz is observed for these carbons.[2]

-

C-4 (para-Carbon): The carbon bearing the methoxy group displays a smaller four-bond coupling (⁴J(C,P)) of approximately 3.0 Hz.[2]

-

Methoxy Carbon (OCH₃): The carbon of the methoxy group appears as a singlet, as it is too far from the phosphorus atom for any significant coupling to be resolved.[2]

³¹P NMR Spectral Data

The ³¹P NMR spectrum provides a direct and sensitive probe of the chemical environment of the phosphorus atom.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | J(P,H) Coupling (Hz) |

| ³¹P | ~21.0 | Doublet (d) | ¹J(P,H) ≈ 473 |

Data sourced from ChemicalBook. [1]

Interpretation:

-

In a proton-decoupled ³¹P NMR spectrum, bis(4-methoxyphenyl)phosphine oxide exhibits a single sharp resonance at approximately 21.0 ppm.

-

In a proton-coupled spectrum, this signal appears as a doublet due to the one-bond coupling with the directly attached proton, with a coupling constant of around 473 Hz.[1] The chemical shift is sensitive to the solvent, and changes can be observed in different deuterated solvents.

Advanced NMR Analysis: 2D Correlation Spectroscopy

To further confirm the assignments and elucidate the connectivity within the molecule, 2D NMR experiments are invaluable.

Caption: Workflow for comprehensive NMR analysis of bis(4-methoxyphenyl)phosphine oxide.

-

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum will show cross-peaks between the ortho (H-2/H-6) and meta (H-3/H-5) protons, confirming their adjacent positions on the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would show correlations between H-2/H-6 and C-2/C-6, H-3/H-5 and C-3/C-5, and the methoxy protons and the methoxy carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) ¹H-¹³C correlations. Key expected correlations include:

-

The phosphine proton (H-P) to the ipso-carbons (C-1) and ortho-carbons (C-2/C-6).

-

The ortho-protons (H-2/H-6) to the ipso-carbon (C-1), the meta-carbons (C-3/C-5), and the other ortho-carbon.

-

The methoxy protons to the para-carbon (C-4).

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about through-space proximity of protons. For bis(4-methoxyphenyl)phosphine oxide, NOE correlations would be expected between the phosphine proton (H-P) and the ortho-protons (H-2/H-6), confirming their spatial closeness.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data is critical for accurate structural analysis. The following protocol provides a detailed methodology for the NMR analysis of bis(4-methoxyphenyl)phosphine oxide.

1. Sample Preparation:

-

Analyte: Weigh approximately 10-20 mg of bis(4-methoxyphenyl)phosphine oxide for ¹H and ³¹P NMR, and 50-100 mg for ¹³C NMR. The compound should be of high purity to avoid interfering signals.

-

Solvent: Use a high-purity deuterated solvent, typically 0.6-0.7 mL of CDCl₃. Other solvents like acetone-d₆, DMSO-d₆, or benzene-d₆ can be used to investigate solvent effects on chemical shifts.

-

Procedure:

-

Dissolve the weighed sample in the deuterated solvent in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

Sources

An In-depth Technical Guide to Bis(4-methoxyphenyl)phosphine oxide: Synthesis, Characterization, and Theoretical Structural Analysis

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of bis(4-methoxyphenyl)phosphine oxide, a diarylphosphine oxide of significant interest in synthetic and medicinal chemistry. In the absence of a publicly available crystal structure for this specific compound as of January 2026, this document offers a detailed examination of its synthesis, spectroscopic characterization, and a theoretical exploration of its potential molecular geometry and intermolecular interactions. This analysis is grounded in the known crystal structure of the closely related tris(4-methoxyphenyl)phosphine oxide and general principles of organophosphorus chemistry, offering valuable insights for researchers working with this class of compounds.

Introduction: The Significance of Diarylphosphine Oxides

Diarylphosphine oxides are a class of organophosphorus compounds characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two aryl groups. These moieties are not merely synthetic curiosities; they are increasingly recognized for their utility as ligands in catalysis, as key intermediates in organic synthesis, and for their unique electronic properties that are being harnessed in materials science.[1] In the realm of drug development, the phosphine oxide group is a potent hydrogen bond acceptor, capable of forming strong and directional interactions with biological targets.[2] This has led to their incorporation into pharmacologically active molecules to enhance binding affinity and improve pharmacokinetic profiles.[2]

Bis(4-methoxyphenyl)phosphine oxide, with its electron-donating methoxy groups, presents a particularly interesting case. These substituents can modulate the electronic properties of the phosphorus center and influence the supramolecular assembly in the solid state through additional weak interactions. A thorough understanding of its structural characteristics is therefore crucial for its rational application in various fields.

Synthesis and Purity Assessment

The synthesis of bis(4-methoxyphenyl)phosphine oxide is typically achieved through a Grignard reaction, a robust and well-established method for forming carbon-phosphorus bonds.[3]

Experimental Protocol: Synthesis of Bis(4-methoxyphenyl)phosphine oxide

Objective: To synthesize bis(4-methoxyphenyl)phosphine oxide from 4-methoxyphenylmagnesium bromide and diethyl phosphite.

Materials:

-

4-Methoxyphenylmagnesium bromide (1.0 M solution in THF)

-

Diethyl phosphite

-

Anhydrous tetrahydrofuran (THF)

-

0.1 N Hydrochloric acid (HCl), deoxygenated

-

1 N Hydrochloric acid (HCl), deoxygenated

-

Methyl tert-butyl ether (MTBE)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

Procedure:

-

A 100-mL round-bottom flask equipped with an addition funnel and a magnetic stir bar is flame-dried and allowed to cool under an inert atmosphere (Argon).

-

33 mL of 1 M 4-methoxyphenylmagnesium bromide in THF (33 mmol) is charged into the flask, and the solution is cooled to 0 °C in an ice bath.[3]

-

A solution of 1.38 g of diethyl phosphite (10 mmol) in 10 mL of anhydrous THF is added dropwise to the Grignard reagent over 10 minutes.[3]

-

The reaction mixture is stirred at 0 °C for 10 minutes, after which the ice bath is removed, and stirring is continued for 2 hours at ambient temperature.[3]

-

The reaction is then cooled back to 0 °C, and 25 mL of deoxygenated 0.1 N HCl is added dropwise over 20 minutes to quench the reaction.[3]

-

25 mL of MTBE is added, and the mixture is stirred vigorously for 5 minutes. The upper organic layer is separated.[3]

-

The aqueous layer is further treated with 20 mL of deoxygenated 1 N HCl and extracted with dichloromethane (2 x 30 mL).[3]

-

The combined organic phases are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.[3]

-

The crude product is purified by silica gel column chromatography, eluting with a 2% methanol in dichloromethane mixture.[3]

-

The purified product is recrystallized from hot ethyl acetate to yield bis(4-methoxyphenyl)phosphine oxide as a colorless solid.[3]

Purity Assessment:

The purity of the synthesized compound should be assessed by High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). A purity of >98.0% is generally considered suitable for most applications.[4]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and structure of the synthesized bis(4-methoxyphenyl)phosphine oxide.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals for the aromatic protons and the methoxy group protons. The aromatic protons on the phenyl rings will appear as doublets of doublets due to coupling with phosphorus and adjacent protons. The methoxy protons will appear as a singlet. A characteristic P-H proton signal, if present from the tautomeric phosphinous acid form, would appear as a doublet with a large ¹JHP coupling constant.[3]

-

³¹P NMR (162 MHz, CDCl₃): The phosphorus-31 NMR spectrum should exhibit a single resonance, confirming the presence of a single phosphorus environment. The chemical shift is indicative of the oxidation state and coordination environment of the phosphorus atom. For bis(4-methoxyphenyl)phosphine oxide, a chemical shift around δ 21.0 ppm is expected.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the P=O stretching vibration, typically found in the region of 1150-1250 cm⁻¹. Other characteristic bands will include C-O stretching for the methoxy groups and C=C stretching for the aromatic rings.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₁₅O₃P, MW: 262.24 g/mol ).[5]

Theoretical Crystal Structure Analysis

While an experimental crystal structure for bis(4-methoxyphenyl)phosphine oxide is not currently available, we can infer its likely solid-state conformation and intermolecular interactions by examining the crystal structure of the closely related tris(4-methoxyphenyl)phosphine oxide (CSD Refcode: WEPFIA, CCDC Number: 104590) and considering the fundamental principles of supramolecular chemistry involving phosphine oxides.[3]

Predicted Molecular Geometry

The central phosphorus atom in bis(4-methoxyphenyl)phosphine oxide is expected to adopt a tetrahedral geometry. The bond lengths and angles are predicted to be similar to those observed in other diarylphosphine oxides.

| Parameter | Predicted Value | Basis for Prediction |

| P=O Bond Length | ~1.48 Å | Typical for phosphine oxides. |

| P-C Bond Length | ~1.81 Å | Based on related structures. |

| C-P-C Bond Angle | ~105-109° | Tetrahedral geometry with some deviation. |

| O=P-C Bond Angle | ~111-114° | Tetrahedral geometry. |

These predictions are based on the general observation of bond lengths and angles in organophosphorus compounds and are supported by the data from the crystal structure of tris(4-methoxyphenyl)phosphine oxide.

Potential Intermolecular Interactions and Crystal Packing

The solid-state structure of bis(4-methoxyphenyl)phosphine oxide will be governed by a combination of intermolecular forces.

-

Hydrogen Bonding: The phosphoryl oxygen (P=O) is a strong hydrogen bond acceptor.[6][7] In the absence of stronger hydrogen bond donors, it is highly probable that the crystal packing will be dominated by a network of weak C-H···O hydrogen bonds. These interactions would likely involve the aromatic C-H groups and the methyl C-H groups of the methoxy substituents acting as donors to the phosphoryl oxygen of neighboring molecules. This type of interaction is a common feature in the crystal structures of phosphine oxides.[8]

-

π-π Stacking: The presence of two phenyl rings introduces the possibility of π-π stacking interactions between adjacent molecules. These interactions, where the planes of the aromatic rings are parallel and offset, would contribute to the overall stability of the crystal lattice.

-

Dipole-Dipole Interactions: The P=O bond is highly polar, creating a significant molecular dipole moment. Dipole-dipole interactions between these polar groups will also play a crucial role in the crystal packing.

The interplay of these interactions will determine the final, most thermodynamically stable, three-dimensional arrangement of the molecules in the crystal.

Proposed Workflow for Crystal Structure Determination

Should single crystals of bis(4-methoxyphenyl)phosphine oxide become available, the following workflow would be a standard approach for their analysis.

Caption: Proposed experimental workflow for the crystal structure determination of bis(4-methoxyphenyl)phosphine oxide.

Molecular Structure and Potential Interactions

The following diagrams illustrate the molecular structure of bis(4-methoxyphenyl)phosphine oxide and a hypothetical hydrogen bonding interaction that may be present in its crystal lattice.

Caption: Molecular structure of bis(4-methoxyphenyl)phosphine oxide.

Caption: Hypothetical C-H···O hydrogen bond between two molecules of bis(4-methoxyphenyl)phosphine oxide.

Conclusion and Future Outlook

Bis(4-methoxyphenyl)phosphine oxide is a valuable compound with significant potential in various chemical disciplines. While its synthesis and spectroscopic properties are well-documented, a definitive understanding of its solid-state structure remains an open question. The theoretical analysis presented in this guide, based on data from analogous compounds, strongly suggests that the crystal packing is likely driven by a combination of C-H···O hydrogen bonds, π-π stacking, and dipole-dipole interactions.

The experimental determination of the crystal structure of bis(4-methoxyphenyl)phosphine oxide would be a valuable contribution to the field of structural chemistry. It would not only confirm the theoretical predictions made herein but also provide a more nuanced understanding of how the interplay of weak intermolecular forces dictates the supramolecular assembly of such molecules. This knowledge would, in turn, facilitate the rational design of new materials and pharmaceuticals based on the diarylphosphine oxide scaffold.

References

-

Alagona, G., & Ghio, C. (2005). Theoretical Study of Strong Hydrogen Bonds between Neutral Molecules: The Case of Amine Oxides and Phosphine Oxides as Hydrogen Bond Acceptors. The Journal of Physical Chemistry A, 109(13), 3059–3069. [Link]

-

PubChem. (n.d.). Bis(4-methoxyphenyl)phosphine oxide. Retrieved January 4, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of bis-(4-methoxyphenyl)phosphine. Retrieved January 4, 2026, from [Link]

-

Mo, Y., Subramanian, G., Ferguson, D. M., & Schlegel, H. B. (1998). A theoretical study of strong hydrogen bonds between neutral molecules: the case of amine oxides and phosphine oxides as hydrogen bond acceptors. The Journal of Physical Chemistry A, 102(44), 8648–8655. [Link]

-

van der Wijst, T., van der Vlugt, J. I., de Bruin, B., & Reek, J. N. H. (2010). Hydrogen bonding in phosphine oxide/phosphate-phenol complexes. Physical Chemistry Chemical Physics, 12(35), 10444–10452. [Link]

-

Frank, A. W. (1959). Synthesis of Diarylphosphine Oxides by the Friedel-Crafts Method. The Journal of Organic Chemistry, 24(7), 966–968. [Link]

-

Rassukana, Y., Aleksandrova, A., Lega, D., Ryabukhin, S., & Volochnyuk, D. (2022). Dialkylphosphine Oxides: Synthetic Challenges and Medicinal Chemistry Application. ChemRxiv. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Tris(4-methoxyphenyl)phosphine oxide | C21H21O4P | CID 3057506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phosphine, tris(4-methoxyphenyl)- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bis(4-methoxyphenyl)phenylphosphine oxide | C20H19O3P | CID 4589182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Physical Properties of Bis(4-methoxyphenyl)phosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Role and Relevance of Bis(4-methoxyphenyl)phosphine Oxide

Bis(4-methoxyphenyl)phosphine oxide is a diarylphosphine oxide that serves as a key building block and reagent in synthetic organic chemistry. Its structural motif, featuring a phosphoryl group flanked by two electron-rich methoxy-substituted phenyl rings, imparts unique reactivity and physical characteristics. For professionals in drug discovery and development, understanding these properties is paramount. The polarity, solubility, and spectroscopic fingerprint of this molecule dictate its handling, purification, reaction monitoring, and potential for incorporation into more complex molecular architectures. This guide provides an in-depth analysis of the core physical properties of Bis(4-methoxyphenyl)phosphine oxide, offering both empirical data and the scientific rationale behind its characterization.

Core Physical and Thermal Properties

The fundamental physical state and thermal behavior of a compound are the first parameters considered in any laboratory setting. These properties influence storage, handling, and reaction conditions.

Appearance and Storage: Bis(4-methoxyphenyl)phosphine oxide typically presents as a white to off-white or colorless crystalline solid[1][2]. Due to its stability, it can be stored under normal laboratory conditions, though for long-term storage, it is recommended to keep it in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent any potential degradation[1].

Thermal Analysis: The melting point is a critical indicator of purity. For Bis(4-methoxyphenyl)phosphine oxide, the melting point is consistently reported in the range of 124-125 °C [1]. A sharp melting point within this range is indicative of high purity. A predicted boiling point is approximately 401.0 ± 55.0 °C , though decomposition may occur at such high temperatures[1].

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 124-125 °C | [1] |

| Boiling Point | 401.0 ± 55.0 °C (Predicted) | [1] |

| Storage | 2-8°C under inert atmosphere | [1] |

Solubility Profile: A Guide for Reaction and Purification

The solubility of a reagent is a crucial factor in designing synthetic routes and purification protocols. While a comprehensive quantitative solubility profile in a wide range of solvents is not extensively published, its behavior during synthesis and purification provides valuable insights.

The synthesis of Bis(4-methoxyphenyl)phosphine oxide often involves extraction with dichloromethane (CH₂Cl₂) and purification via chromatography using eluents such as 2% methanol in dichloromethane, followed by recrystallization from hot ethyl acetate (EtOAc)[3]. This indicates good solubility in chlorinated solvents and ethyl acetate, particularly at elevated temperatures for the latter, and lower solubility in the cold solvent, which is ideal for crystallization. Phosphine oxides, in general, can be challenging to separate from reaction mixtures due to their polarity. For instance, the related triphenylphosphine oxide is poorly soluble in non-polar solvents like hexane and cold diethyl ether, a property often exploited for its removal by trituration or filtration[4].

Based on these observations and the polar nature of the P=O bond, a qualitative solubility profile can be inferred:

-

High Solubility: Dichloromethane, Chloroform, Tetrahydrofuran (THF)

-

Moderate to High Solubility: Ethyl Acetate, Acetone

-

Low to Insoluble: Hexanes, Petroleum Ether, Water[1]

This profile is instrumental for scientists. For instance, its high solubility in dichloromethane makes it an excellent solvent for running reactions, while its lower solubility in non-polar solvents like hexanes allows for precipitation or efficient separation on silica gel during column chromatography.

Caption: Solvent selection based on polarity for different applications.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic data provides an unambiguous identification of a molecule and offers insights into its electronic structure and bonding. For Bis(4-methoxyphenyl)phosphine oxide, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary tools for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. The symmetry of Bis(4-methoxyphenyl)phosphine oxide simplifies its ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons and the methoxy group protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.01 | Doublet (d) | ¹JHP = 473 | P-H proton |

| 7.60 | Doublet of Doublets (dd) | J = 13.8, 8.2 | 4H, Aromatic protons ortho to the phosphine oxide group |

| 6.97 | Doublet of Doublets (dd) | J = 7.8, 2.4 | 4H, Aromatic protons meta to the phosphine oxide group |

| 3.83 | Singlet (s) | - | 6H, Methoxy (O-CH₃) protons |

Solvent: CDCl₃, Reference: TMS (0.00 ppm), Frequency: 400 MHz[3]

The large coupling constant observed for the proton directly attached to the phosphorus atom is a characteristic feature of secondary phosphine oxides. The two distinct signals for the aromatic protons, each integrating to 4H, confirm the para-substitution pattern on the two equivalent phenyl rings.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is a highly diagnostic technique for phosphorus-containing compounds. Bis(4-methoxyphenyl)phosphine oxide exhibits a single resonance in the ³¹P NMR spectrum.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 21.0 | Doublet (d) | J = 477.4 |

Solvent: CDCl₃, Reference: 85% H₃PO₄ (0.00 ppm), Frequency: 162 MHz[3][5]

The observed chemical shift is typical for a diarylphosphine oxide. The splitting into a doublet is due to the coupling with the proton directly bonded to the phosphorus atom.

¹³C NMR Spectroscopy: While specific ¹³C NMR data for Bis(4-methoxyphenyl)phosphine oxide is not readily available in the searched literature, the data for the closely related Tris(4-methoxyphenyl)phosphine oxide provides a strong basis for interpretation[5]. The chemical environments of the carbon atoms in the 4-methoxyphenyl groups are expected to be very similar.

Expected ¹³C NMR Data for Bis(4-methoxyphenyl)phosphine oxide (based on Tris- analogue):

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~162.8 | Doublet (d) | JP-C ≈ 3.0 | C-O (aromatic carbon attached to the methoxy group) |

| ~132.6 | Doublet (d) | JP-C ≈ 13.0 | C-H (aromatic carbons ortho to the phosphine oxide group) |

| ~122.9 | Doublet (d) | JP-C ≈ 107.0 | C-P (aromatic carbon directly attached to phosphorus) |

| ~114.4 | Doublet (d) | JP-C ≈ 14.0 | C-H (aromatic carbons meta to the phosphine oxide group) |

| ~55.3 | Singlet (s) | - | O-CH₃ (methoxy carbon) |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm), Frequency: 100 MHz[5]

The carbon signals are split due to coupling with the phosphorus atom. The magnitude of the coupling constant (JP-C) is dependent on the number of bonds separating the carbon and phosphorus atoms, with one-bond couplings (C-P) being the largest.

Caption: A typical workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. A detailed peak table for Bis(4-methoxyphenyl)phosphine oxide is not available, but the expected key absorptions can be predicted based on its structure.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~3050-3000 | Medium | Aromatic C-H Stretch |

| ~2960-2850 | Medium | Aliphatic C-H Stretch (O-CH₃) |

| ~2340 | Strong | P-H Stretch |

| ~1600, ~1500 | Strong, Medium | Aromatic C=C Bending |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl ether) |

| ~1180 | Very Strong | P=O Stretch (Phosphoryl group) |

| ~1030 | Strong | Symmetric C-O-C Stretch (Aryl ether) |

| ~830 | Strong | C-H Out-of-plane bend (para-disubstituted ring) |

The most diagnostic peaks in the IR spectrum of a phosphine oxide are the P=O and P-H stretching vibrations[6]. The P=O stretch is typically a very strong and sharp absorption. The presence of the electron-donating methoxy groups can slightly influence the exact position of this band. The aromatic C-H and C=C vibrations, along with the strong C-O stretches of the methoxy groups, will also be prominent features of the spectrum.

Crystallography and Solid-State Structure

As of early 2026, a specific X-ray crystal structure for Bis(4-methoxyphenyl)phosphine oxide (CAS 15754-51-5) has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, the crystal structures of many related phosphine oxides, such as triphenylphosphine oxide, have been extensively studied[4]. These structures typically reveal a tetrahedral geometry around the phosphorus atom. The solid-state packing is often influenced by intermolecular interactions, including potential weak hydrogen bonding involving the phosphoryl oxygen and C-H bonds of adjacent molecules. The determination of the crystal structure of Bis(4-methoxyphenyl)phosphine oxide would be a valuable contribution to the field, providing precise bond lengths, angles, and insights into its solid-state packing and intermolecular forces.

Conclusion

Bis(4-methoxyphenyl)phosphine oxide is a well-characterized compound with a distinct set of physical properties that are crucial for its application in research and development. Its defined melting point, predictable spectroscopic signature (¹H, ³¹P, and estimated ¹³C NMR; and characteristic IR absorptions), and qualitative solubility profile provide the necessary parameters for its effective use in organic synthesis. This guide has synthesized the available data to present a comprehensive technical overview, empowering researchers and drug development professionals to confidently employ this versatile reagent in their work. The elucidation of its single-crystal X-ray structure remains a future opportunity for further deepening our understanding of this important molecule.

References

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

-

Tris(4-methoxyphenyl)phosphine oxide | C21H21O4P | CID 3057506 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

-

15754-51-5 - ChemBK. (2024, April 10). Retrieved January 4, 2026, from [Link]

-

P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. (n.d.). Retrieved January 4, 2026, from [Link]

-

Tris(p-methoxyphenyl)phosphine oxide - SpectraBase. (n.d.). Retrieved January 4, 2026, from [Link]

-

15754-51-5 - ChemBK. (n.d.). Retrieved January 4, 2026, from [Link]

-

Infrared Spectra of Some Organic Compounds of Group VB Elements - AMyD. (n.d.). Retrieved January 4, 2026, from [Link]

-

Solubilities of Triphenylphosphine in Ethanol, 2Propanol, Acetone, Benzene, and Toluene | Request PDF - ResearchGate. (2025, August 10). Retrieved January 4, 2026, from [Link]

-

Triphenylphosphine oxide - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

-

Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (n.d.). Retrieved January 4, 2026, from [Link]

-

Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]

-

Figure S47 31 P NMR spectra of tris(4-methoxyphenyl)phosphine oxide in... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Bis(4-methoxyphenyl)phosphine Oxide | 15754-51-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Bis(4-methoxyphenyl)phosphine oxide synthesis - chemicalbook [chemicalbook.com]

- 4. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility of Bis(4-methoxyphenyl)phosphine oxide

Abstract

Bis(4-methoxyphenyl)phosphine oxide is an organophosphorus compound with significant applications in organic synthesis, materials science, and as a ligand precursor in catalysis. A thorough understanding of its solubility in common laboratory solvents is paramount for its effective use in reaction design, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of bis(4-methoxyphenyl)phosphine oxide, grounded in the fundamental principles of solute-solvent interactions. We present a detailed solubility profile in a range of polar and nonpolar solvents, outline a robust experimental protocol for solubility determination using the shake-flask method, and discuss key factors that influence solubility, such as temperature. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals who handle this versatile compound.

Introduction to Bis(4-methoxyphenyl)phosphine oxide

Bis(4-methoxyphenyl)phosphine oxide, also known as di-p-anisylphosphine oxide, is a white to light yellow crystalline solid.[1] Its molecular structure is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two 4-methoxyphenyl (anisyl) groups.

-

Chemical Structure:

-

Key Physicochemical Properties:

The phosphoryl group (P=O) is highly polar and a strong hydrogen bond acceptor, while the two phenyl rings provide a significant nonpolar character. This amphiphilic nature dictates its solubility behavior, making it soluble in many organic solvents but nearly insoluble in water.[2] Its applications are diverse, ranging from a precursor in the synthesis of chiral phosphine ligands to a component in photosensitive resins and a catalyst in various organic transformations.[2][3][4]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[5][6]

-

Polarity and Intermolecular Forces: The bis(4-methoxyphenyl)phosphine oxide molecule possesses distinct regions of polarity. The P=O bond creates a strong dipole moment, making this part of the molecule polar and capable of engaging in dipole-dipole interactions and accepting hydrogen bonds. In contrast, the large, aromatic methoxyphenyl groups are predominantly nonpolar and interact primarily through weaker van der Waals forces.

-

Solvent Interactions:

-

Polar Solvents (e.g., Methanol, DMSO): These solvents can interact favorably with the polar P=O group. Polar protic solvents can also donate a hydrogen bond to the phosphoryl oxygen.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact with the nonpolar aryl rings of the molecule through London dispersion forces.[5]

-

Solubility Prediction: A solvent that can effectively solvate both the polar and nonpolar portions of the molecule will be the most effective. Therefore, solvents of intermediate to high polarity, particularly those that are polar aprotic, are expected to be good solvents for this compound. It is almost insoluble in water but can be dissolved in organic solvents.[2]

-

Solubility Profile

| Solvent Class | Solvent | Formula | Polarity | Anticipated Solubility | Rationale |

| Polar Protic | Water | H₂O | High | Insoluble | The large nonpolar surface area of the aryl rings dominates, overcoming the favorable interactions with the single polar P=O group.[2] |

| Methanol | CH₃OH | High | Moderately Soluble | The small alkyl group and hydrogen-bonding ability allow for good interaction with the P=O group, but the overall polarity mismatch limits high solubility. | |

| Ethanol | C₂H₅OH | High | Moderately Soluble | Similar to methanol, but the slightly larger alkyl chain may improve interaction with the aryl rings, potentially increasing solubility slightly. | |

| Polar Aprotic | Dichloromethane (DCM) | CH₂Cl₂ | Medium | Soluble | DCM's intermediate polarity effectively solvates both the polar P=O group and the nonpolar aromatic rings. |

| Tetrahydrofuran (THF) | C₄H₈O | Medium | Soluble | THF is a good solvent for many organophosphorus compounds, balancing polarity and nonpolar character. | |

| Acetone | C₃H₆O | High | Soluble | The polar carbonyl group interacts well with the P=O group, and the small alkyl groups do not hinder solvation of the aryl rings. | |

| Ethyl Acetate | C₄H₈O₂ | Medium | Soluble | Often used as a solvent for reactions involving similar phosphine oxides, indicating good solubility.[7] | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | Very Soluble | A highly polar aprotic solvent capable of strong dipole-dipole interactions with the P=O group. | |

| Nonpolar | Toluene | C₇H₈ | Low | Slightly to Moderately Soluble | The aromatic nature of toluene allows for favorable π-stacking interactions with the methoxyphenyl rings. |

| Hexane | C₆H₁₄ | Low | Sparingly Soluble / Insoluble | Lacks the polarity to effectively solvate the P=O group, leading to poor solubility. |

Experimental Determination of Solubility: A Self-Validating Protocol

For precise quantification, the equilibrium solubility should be determined experimentally. The Shake-Flask Method is the gold-standard, recognized for its reliability and accuracy in measuring thermodynamic solubility.[8][9][10]

Principle

An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium.[8][9] Once equilibrium is established, the undissolved solid is separated, and the concentration of the solute in the saturated supernatant is quantified using an appropriate analytical technique.[5]

Workflow Diagram

Caption: Generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Step-by-Step Methodology

-

Preparation: Add an excess amount of crystalline bis(4-methoxyphenyl)phosphine oxide to a glass vial containing a precisely measured volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial.[9]

-

Equilibration: Seal the vial to prevent solvent evaporation. Place it in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours. This duration is typically sufficient for most organic compounds to reach equilibrium.

-

Phase Separation: Remove the vial from the shaker and allow it to stand undisturbed for a short period. To ensure complete removal of particulate matter, centrifuge the vial.[5]

-

Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant. Immediately filter it through a 0.22 µm PTFE syringe filter into a pre-weighed vial. Filtration is a critical step to remove any microscopic undissolved particles.[11]

-

Quantification:

-

Method of Choice: High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method for its accuracy and specificity. A UV-Vis spectrophotometer can also be used if the compound has a distinct chromophore and no interfering substances are present.[5][8]

-

Calibration: Prepare a series of standard solutions of the compound in the same solvent at known concentrations. Generate a calibration curve by plotting absorbance (or peak area) against concentration.

-

Analysis: Dilute the filtered saturated solution with a known factor to ensure its concentration falls within the linear range of the calibration curve. Analyze this diluted sample.

-

-

Calculation: Determine the concentration of the diluted sample using the calibration curve. Multiply this value by the dilution factor to obtain the concentration of the saturated solution, which represents the equilibrium solubility.

Factors Influencing Solubility

Several external factors can significantly affect the measured solubility of bis(4-methoxyphenyl)phosphine oxide.

-

Temperature: The dissolution of most organic solids is an endothermic process. Therefore, the solubility of bis(4-methoxyphenyl)phosphine oxide is expected to increase with increasing temperature.[6][12][13] For processes like recrystallization, this temperature dependence is critical. Studies have shown that for many organic compounds, solubility can increase exponentially with temperature.[14][15]

-

Purity of Compound: Impurities can either increase or decrease the apparent solubility of a compound by altering the crystal lattice energy or interacting with the solvent.

-

Solvent Purity: The presence of even small amounts of water or other solvents can significantly alter the solvating properties of the primary solvent, leading to erroneous results.

Conclusion

Bis(4-methoxyphenyl)phosphine oxide exhibits a solubility profile consistent with its amphiphilic chemical structure. It is highly soluble in moderately polar to polar aprotic organic solvents like DCM, THF, and DMSO, while demonstrating poor solubility in highly polar protic solvents like water and nonpolar solvents like hexane. This guide provides the theoretical foundation and a robust, self-validating experimental protocol based on the shake-flask method to allow researchers to precisely and reliably determine its solubility for various applications. Accurate solubility data is essential for optimizing reaction conditions, developing effective purification strategies, and ensuring reproducible results in research and development settings.

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (n.d.). Retrieved January 4, 2026, from [Link]

-

Solubility - A Fundamental Concept in Pharmaceutical Sciences | PDF - Scribd. (n.d.). Retrieved January 4, 2026, from [Link]

-

13.4: Effects of Temperature and Pressure on Solubility - Chemistry LibreTexts. (2022). Retrieved January 4, 2026, from [Link]

-

Black, S. N. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(6), 1345–1351. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved January 4, 2026, from [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.). Retrieved January 4, 2026, from [Link]

-

On the Effect of Temperature on Aqueous Solubility of Organic Solids - ResearchGate. (2010). Retrieved January 4, 2026, from [Link]

-

15754-51-5 - ChemBK. (n.d.). Retrieved January 4, 2026, from [Link]

-

Factors affecting solubility. (n.d.). Retrieved January 4, 2026, from [Link]

-

How can you determine the solubility of organic compounds? - Quora. (2017). Retrieved January 4, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 4, 2026, from [Link]

-

Bis(4-methoxyphenyl)diazene oxide | CAS#:1562-94-3 | Chemsrc. (n.d.). Retrieved January 4, 2026, from [Link]

-

Synthesis of α-Hydroxyethylphosphonates and α-Hydroxyethylphosphine Oxides: Role of Solvents During Optical Resolution - MDPI. (2020). Retrieved January 4, 2026, from [Link]

-

Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. (2023). Retrieved January 4, 2026, from [Link]

-

Solubility determination and crystallization - Huber Kältemaschinenbau. (n.d.). Retrieved January 4, 2026, from [Link]

-

Solubility of Organic Compounds | PDF - Scribd. (n.d.). Retrieved January 4, 2026, from [Link]

-

Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (2021). Retrieved January 4, 2026, from [Link]

-

Pronounced electronic modulation of geometrically-regulated metalloenediyne cyclization - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05396F. (2024). Retrieved January 4, 2026, from [Link]

-

Bromide ion promoted practical synthesis of phosphinothioates of sulfinic acid derivatives and H-phosphine oxides - PMC - NIH. (2022). Retrieved January 4, 2026, from [Link]

-

Product Class 41: Arylphosphine Oxides. (n.d.). Retrieved January 4, 2026, from [Link]

-

Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. (n.d.). Retrieved January 4, 2026, from [Link]

-

Solubilities of Triphenylphosphine in Ethanol, 2Propanol, Acetone, Benzene, and Toluene | Request PDF - ResearchGate. (2007). Retrieved January 4, 2026, from [Link]

-

Targeted Adaptation of the Coordination Sphere in Ruthenium Triphos Complexes and their Catalytic Application in Homogeneously Catalyzed Hydrogenation Reactions - RWTH Publications. (2019). Retrieved January 4, 2026, from [Link]

-

Solubility of Organic and Inorganic Chemicals in Selected Solvents. (1982). Retrieved January 4, 2026, from [Link]

Sources

- 1. Bis(4-methoxyphenyl)phosphine Oxide | 15754-51-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. chembk.com [chembk.com]

- 3. Bis(p-tolyl)phosphine oxide | 2409-61-2 | Benchchem [benchchem.com]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. benchchem.com [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. mdpi.com [mdpi.com]

- 8. scribd.com [scribd.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

A Theoretical and Computational Guide to the Electronic Properties of Bis(4-methoxyphenyl)phosphine oxide

Abstract